Lobeline, (+)-

Vue d'ensemble

Description

La lobéline est un alcaloïde de la pipéridine présent dans diverses plantes, en particulier celles du genre Lobelia, telles que le tabac indien (Lobelia inflata), le tabac du diable (Lobelia tupa) et la grande lobelia (Lobelia siphilitica) . Sous sa forme pure, la lobéline est une poudre amorphe blanche, librement soluble dans l'eau . Elle a été proposée pour une variété d'utilisations thérapeutiques, notamment dans les troubles respiratoires, les troubles vasculaires périphériques, l'insomnie et le sevrage tabagique .

Méthodes De Préparation

La lobéline peut être synthétisée par des voies chimiques. Une méthode implique l'isomérisation de la cis-lobéline en trans-lobéline, où la température agit comme facteur catalytique et le pH est le facteur clé . Les méthodes de production industrielle comprennent la préparation d'une injection de chlorhydrate de lobéline, qui consiste à dissoudre le chlorhydrate de lobéline dans de l'eau pour injection, à ajuster le pH à 2,9-3,2 avec de l'acide chlorhydrique, puis à filtrer et à encapsuler la solution dans des conditions aseptiques .

Analyse Des Réactions Chimiques

La lobéline subit diverses réactions chimiques, notamment :

Oxydation : La lobéline peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la lobéline en ses formes réduites.

Substitution : La lobéline peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et des catalyseurs spécifiques.

Applications de la recherche scientifique

La lobéline a été largement étudiée pour ses applications thérapeutiques potentielles. Elle s'est avérée prometteuse comme médicament thérapeutique pour la dépendance mentale et les troubles du système nerveux, tels que la dépression, la maladie d'Alzheimer et la maladie de Parkinson . De plus, la lobéline a été étudiée pour son utilisation dans le traitement des dépendances aux drogues, y compris la dépendance aux amphétamines, à la cocaïne et à l'alcool . Elle a également été étudiée pour son potentiel à protéger les neurones dopaminergiques et à soulager les symptômes de la maladie de Parkinson .

Mécanisme d'action

La lobéline exerce ses effets en inhibant la libération de dopamine induite par la nicotine et en se liant aux sous-types de récepteurs nicotiniques neuronaux . Elle agit comme un antagoniste puissant aux deux sous-types de récepteurs nicotiniques neuronaux alpha3beta2 et alpha4beta2 . La lobéline ne libère pas la dopamine de son terminal présynaptique mais induit le métabolisme de la dopamine de manière intraneuronale . Son principal mécanisme est l'inhibition de la captation de la dopamine et la promotion de la libération de dopamine à partir des vésicules de stockage dans le terminal présynaptique, via une interaction avec le site de liaison de la tétrabénazine sur le transporteur vésiculaire des monoamines .

Applications De Recherche Scientifique

Lobeline has been extensively studied for its potential therapeutic applications. It has shown promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer’s disease, and Parkinson’s disease . Additionally, lobeline has been investigated for its use in treating drug addictions, including addiction to amphetamines, cocaine, and alcohol . It has also been studied for its potential to protect dopaminergic neurons and alleviate the symptoms of Parkinson’s disease .

Mécanisme D'action

Lobeline exerts its effects by inhibiting nicotine-evoked dopamine release and binding to neuronal nicotinic receptor subtypes . It acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Lobeline does not release dopamine from its presynaptic terminal but induces the metabolism of dopamine intraneuronally . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter .

Comparaison Avec Des Composés Similaires

La lobéline est souvent comparée à la nicotine en raison de ses actions similaires sur les récepteurs cholinergiques nicotiniques, bien qu'elle soit moins puissante . D'autres composés similaires incluent :

Sédamine : Un alcaloïde présent dans les plantes du genre Sedum, connu pour inhiber l'amine oxydase des semis de pois. La lobéline se distingue par ses multiples mécanismes d'action, y compris sa capacité à inhiber la captation de la dopamine et à promouvoir la libération de dopamine, ce qui en fait un candidat prometteur pour le traitement de divers troubles neurologiques et psychiatriques.

Activité Biologique

Lobeline, a piperidine alkaloid derived from the Lobelia species, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an extensive overview of lobeline's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Lobeline

Lobeline is primarily extracted from the plant Lobelia inflata and has been studied for its effects on the central nervous system (CNS), including anxiolytic and antidepressant properties. Its molecular structure allows it to interact with various neurotransmitter systems, making it a candidate for treating several neurological disorders.

- N-Methyl-D-Aspartate Receptor (NMDAR) Modulation :

- Dopaminergic System Interaction :

- Anticonvulsant Properties :

- Cholinesterase Inhibition :

Table 1: Summary of Biological Activities of Lobeline

Case Studies

- Neuroprotective Effects in Parkinson's Disease :

- Anticonvulsant Activity :

-

Cholinergic Modulation :

- In a recent study, lobeline was identified as a cholinesterase inhibitor, showing promise for cognitive enhancement in models relevant to Alzheimer's disease. This research underscores the potential for lobeline as a lead compound for developing new therapeutic strategies against neurodegenerative disorders .

Propriétés

Key on ui mechanism of action |

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. |

|---|---|

Numéro CAS |

246018-80-4 |

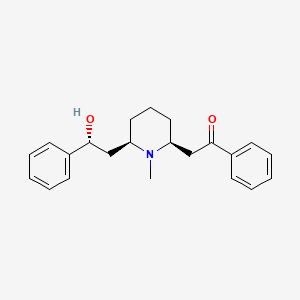

Formule moléculaire |

C22H27NO2 |

Poids moléculaire |

337.5 g/mol |

Nom IUPAC |

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1 |

Clé InChI |

MXYUKLILVYORSK-QHAWAJNXSA-N |

SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |

SMILES isomérique |

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |

SMILES canonique |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Apparence |

Solid powder |

Key on ui other cas no. |

246018-80-4 90-69-7 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lobeline Lobeline Sulfate Smokeless Sulfate, Lobeline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.